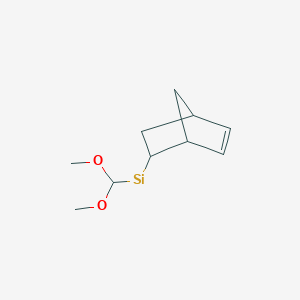![molecular formula C13H16ClNO B14329264 N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide CAS No. 106827-23-0](/img/structure/B14329264.png)
N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide is a chemical compound characterized by a cyclopropane ring attached to a carboxamide group, with a 3-chloro-4-(propan-2-yl)phenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the 3-Chloro-4-(propan-2-yl)phenyl Group: This step involves a substitution reaction where the phenyl group is chlorinated and then alkylated with an isopropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-Chloro-4-(propan-2-yl)phenyl]propanamide
- N-[3-Chloro-4-(propan-2-yl)phenyl]butanamide
- N-[3-Chloro-4-(propan-2-yl)phenyl]pentanamide
Uniqueness
N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts specific chemical and physical properties
Propriétés
Numéro CAS |
106827-23-0 |
|---|---|
Formule moléculaire |
C13H16ClNO |
Poids moléculaire |
237.72 g/mol |
Nom IUPAC |
N-(3-chloro-4-propan-2-ylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C13H16ClNO/c1-8(2)11-6-5-10(7-12(11)14)15-13(16)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,15,16) |
Clé InChI |
MPYRYRKGEAYVBE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)NC(=O)C2CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
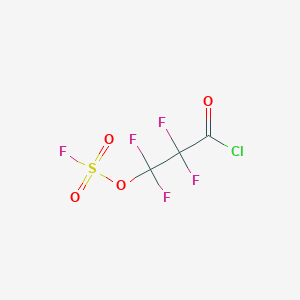
![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)

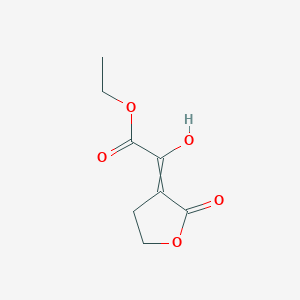
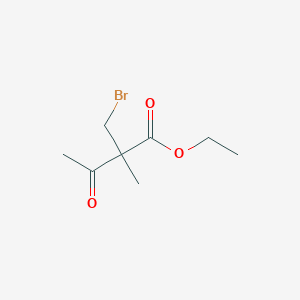
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)

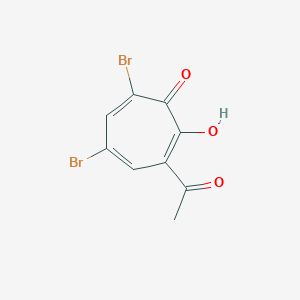
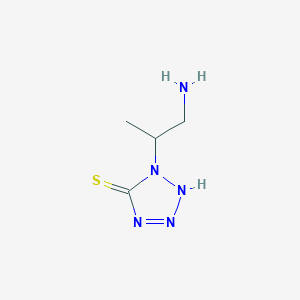

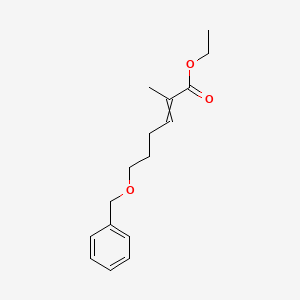
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
